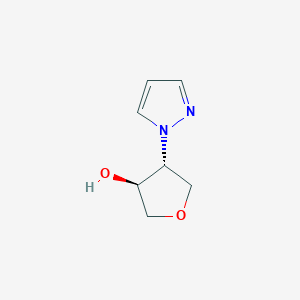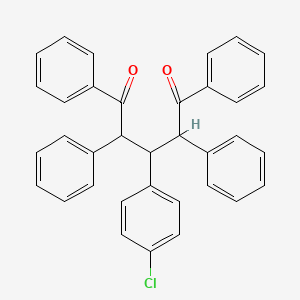
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone is a fascinating chemical compound with diverse applications in scientific research. This compound holds immense potential as a versatile building block for synthesizing novel compounds and exploring their biological activities. It is part of the quinoline family, which is known for its significant role in medicinal chemistry and industrial applications .
准备方法
The synthesis of 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone involves several steps, typically starting with the preparation of the quinoline scaffold. Common synthetic routes include:
Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods: These classical synthesis protocols are widely used for constructing the principal quinoline scaffold.
Transition metal-catalyzed reactions: These reactions are useful for the construction and functionalization of the quinoline scaffold.
Metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols: These methods are also employed to synthesize and functionalize quinoline derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.
化学反应分析
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Substitution reactions: Common reagents and conditions used in these reactions include palladium(II) acetate, bidentate ligands, and soluble bases like triethylamine.
Cyclization reactions: These reactions can form complex ring structures, further diversifying the compound’s chemical properties.
Major products formed from these reactions include various quinoline derivatives, which can be further explored for their biological activities.
科学研究应用
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone has numerous applications in scientific research, including:
Chemistry: It serves as a versatile building block for synthesizing novel compounds.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their medicinal properties, and this compound is no exception.
Industry: The compound’s unique chemical properties make it valuable for various industrial applications.
作用机制
The mechanism by which 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, it is likely to interact with cellular proteins and enzymes, influencing various biochemical pathways .
相似化合物的比较
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone can be compared with other quinoline derivatives, such as:
Quinoline: A well-known nitrogenous tertiary base with significant medicinal and industrial applications.
Pyrazoloquinoline derivatives: These compounds have been studied for their pharmacological activities and are synthesized using similar methods.
The uniqueness of this compound lies in its azido group, which imparts distinct chemical reactivity and potential for further functionalization.
属性
IUPAC Name |
1-(4-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8(16)15-7-6-10(13-14-12)9-4-2-3-5-11(9)15/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHNBDDOJZRXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=CC=CC=C21)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one](/img/structure/B2607134.png)


![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)

![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine](/img/structure/B2607143.png)
![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)
![ethyl 2-[(2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2607148.png)

![5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2607153.png)
![(2E)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylprop-2-enamide](/img/structure/B2607154.png)
![2-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2607155.png)

![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)
